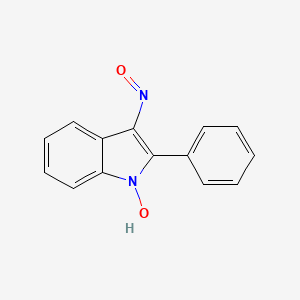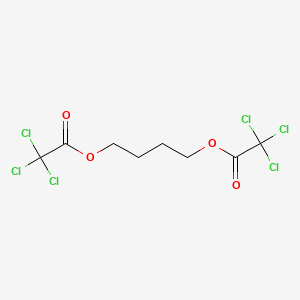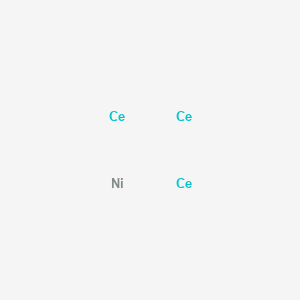
2-Heptyne, 1-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyne, 1-(2-propenyloxy)- is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both an alkyne and an allyl ether group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyne, 1-(2-propenyloxy)- typically involves the reaction of hept-2-yne with allyl alcohol in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the allyl alcohol, followed by the addition of hept-2-yne. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-Heptyne, 1-(2-propenyloxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more robust catalysts and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Heptyne, 1-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form diols or other oxygenated products.
Reduction: Hydrogenation of the alkyne group using catalysts like palladium on carbon (Pd/C) can convert it to the corresponding alkane.
Substitution: The allyl ether group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Diols, carbonyl compounds
Reduction: Alkanes
Substitution: Allyl-substituted derivatives
Scientific Research Applications
2-Heptyne, 1-(2-propenyloxy)- finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Heptyne, 1-(2-propenyloxy)- involves its interaction with molecular targets through its alkyne and allyl ether groups. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds, while the allyl ether group can undergo nucleophilic substitution, leading to various derivatives. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
1-Heptyne: A simple alkyne with a similar carbon chain length but lacking the allyl ether group.
2-Heptyne: Similar to 2-Heptyne, 1-(2-propenyloxy)- but without the allyl ether group.
1-Octyne: An alkyne with a longer carbon chain, providing different physical and chemical properties.
Uniqueness
2-Heptyne, 1-(2-propenyloxy)- is unique due to the presence of both an alkyne and an allyl ether group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to simpler alkynes.
Properties
CAS No. |
32688-55-4 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-prop-2-enoxyhept-2-yne |
InChI |
InChI=1S/C10H16O/c1-3-5-6-7-8-10-11-9-4-2/h4H,2-3,5-6,9-10H2,1H3 |
InChI Key |
VYFFYOIKMBJBQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCOCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





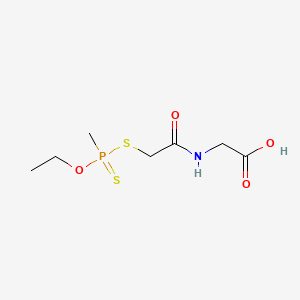

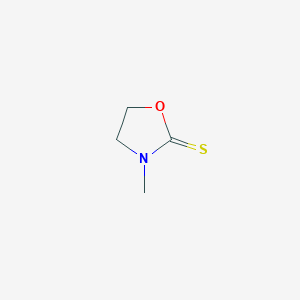
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)



